2,4-Dibromothiophene

Description

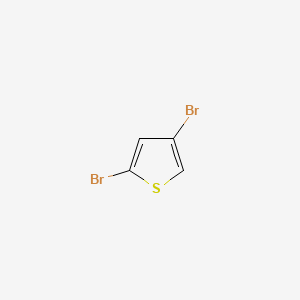

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2S/c5-3-1-4(6)7-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQFYSJKIRRXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185323 | |

| Record name | Thiophene, 2,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3140-92-9 | |

| Record name | Thiophene, 2,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,4-Dibromothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 2,4-dibromothiophene, a key intermediate in the development of pharmaceuticals and advanced materials. This document details experimental protocols, quantitative data, and logical workflows to assist researchers in utilizing this versatile compound.

Physical and Chemical Properties

This compound is a halogenated heterocyclic compound with the chemical formula C₄H₂Br₂S. It is a colorless to light yellow liquid at room temperature and is utilized as a building block in organic synthesis, particularly in the fields of organic electronics and medicinal chemistry.[1] The bromine atoms at the 2 and 4 positions enhance its reactivity, making it a valuable precursor for more complex molecules.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Br₂S | |

| Molecular Weight | 241.93 g/mol | |

| CAS Number | 3140-92-9 | |

| Appearance | Liquid | |

| Density | 2.157 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.632 |

Synthesis of this compound

The regioselective synthesis of this compound presents a challenge due to the similar reactivity of the α- and β-positions of the thiophene ring towards electrophilic substitution. Direct bromination of thiophene typically yields a mixture of 2-bromothiophene and 2,5-dibromothiophene.[2][3] Therefore, indirect methods or strategies employing directing groups are often necessary to achieve the desired 2,4-disubstitution pattern.

While a definitive, high-yield, and selective one-pot synthesis for this compound is not prominently documented in readily available literature, a plausible synthetic strategy involves the selective bromination of a pre-functionalized thiophene derivative. One such conceptual approach starts from 3-bromothiophene.

Conceptual Synthetic Pathway

A potential route to this compound is the regioselective bromination of 3-bromothiophene. The bromine atom at the 3-position is a deactivating group, but it directs electrophilic substitution to the adjacent α-position (position 2) and the vacant α-position (position 5). To achieve bromination at the 4-position, a directing group or specific reaction conditions would be necessary to overcome the inherent directing effects of the initial bromine substituent.

A more feasible, albeit multi-step, approach could involve the synthesis of a thiophene derivative with a blocking or directing group that facilitates the desired bromination pattern, followed by the removal of that group.

dot

Caption: Conceptual synthetic pathway to this compound.

Experimental Protocol: Synthesis of 2,3-Dibromothiophene from 3-Bromothiophene (as an illustrative example of thiophene bromination)

While a specific protocol for this compound is not detailed, the following procedure for the synthesis of the isomeric 2,3-dibromothiophene from 3-bromothiophene illustrates a common methodology for the bromination of bromothiophenes using N-bromosuccinimide (NBS), a widely used reagent for selective bromination.[4] This can serve as a foundational method for developing a synthesis for the 2,4-isomer.

Materials:

-

3-Bromothiophene (16.3 g, 100 mmol)

-

N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)

-

Hexane (50 mL)

-

Perchloric acid (70% aqueous, 0.7 mL, 5 mol%)

-

Potassium carbonate (200 mg)

Procedure:

-

To a suspension of N-bromosuccinimide in hexane, add 3-bromothiophene.

-

Add perchloric acid to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Neutralize the reaction by adding potassium carbonate.

-

Filter the reaction mixture and wash the solid with hexane.

-

Combine the organic phases and concentrate the solution.

-

Purify the residue by vacuum distillation to obtain 2,3-dibromothiophene.[4]

Yield: 89%[4]

References

Navigating the Stability of 2,4-Dibromothiophene in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromothiophene is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and advanced materials. Its chemical stability in solution is a critical parameter influencing reaction yields, impurity profiles, and the shelf-life of intermediates and final products. This technical guide provides a comprehensive overview of the factors governing the stability of this compound in solution, drawing upon established principles of thiophene chemistry and forced degradation studies. While specific kinetic data for this compound is not extensively available in public literature, this guide extrapolates from data on related brominated thiophenes and outlines the methodologies required to rigorously assess its stability profile. We present potential degradation pathways, detailed experimental protocols for stability assessment, and a framework for interpreting the resulting data.

Introduction: The Chemical Landscape of this compound

Thiophene and its derivatives are known for their general chemical robustness, a property that makes them valuable scaffolds in medicinal chemistry and materials science.[1] The introduction of bromine atoms onto the thiophene ring, as in this compound, enhances its synthetic utility, particularly in cross-coupling reactions. However, these substitutions also influence the electron density of the ring and can introduce specific liabilities under certain solution conditions. Understanding the stability of this compound is therefore paramount for its effective application.

This guide will delve into the anticipated stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. We will provide a roadmap for conducting forced degradation studies to elucidate its degradation profile and identify potential impurities.

Factors Influencing the Stability of this compound in Solution

The stability of this compound in solution is not absolute and is influenced by a confluence of factors:

-

Solvent: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation reactions, while the polarity of the solvent can influence reaction rates.

-

pH: The acidity or basicity of the solution is a critical determinant of stability, particularly concerning hydrolysis and debromination reactions.

-

Temperature: Elevated temperatures can accelerate degradation kinetics, making thermal stability a key consideration for reaction and storage conditions.

-

Light Exposure: Like many aromatic compounds, this compound may be susceptible to photolytic degradation upon exposure to UV or visible light.

-

Presence of Oxidizing Agents: Oxidizing agents can lead to the formation of thiophene S-oxides and other degradation products.

-

Presence of Nucleophiles: Strong nucleophiles can potentially displace the bromine atoms via nucleophilic aromatic substitution, although this is generally less facile than cross-coupling reactions.

Proposed Degradation Pathways

Based on the known chemistry of thiophenes and halogenated aromatic compounds, several degradation pathways for this compound can be postulated. These pathways are crucial for identifying potential degradation products during stability studies.

3.1. Hydrolytic Degradation

Under strong acidic or basic conditions, this compound may undergo hydrolysis, although thiophenes are generally more stable to hydrolysis than other five-membered heterocycles like furans. The bromine atoms can be susceptible to nucleophilic attack by water or hydroxide ions, especially at elevated temperatures, leading to the formation of bromohydroxythiophenes or dihydroxythiophenes.

3.2. Oxidative Degradation

Oxidation of the sulfur atom in the thiophene ring is a potential degradation pathway. This can lead to the formation of this compound-S-oxide and subsequently the S,S-dioxide. These oxidized species can be reactive intermediates, potentially leading to dimerization or other secondary degradation products.

3.3. Photolytic Degradation

Upon absorption of light energy, this compound can undergo photolytic degradation. This can involve homolytic cleavage of the C-Br bonds to form radical intermediates, which can then participate in a variety of secondary reactions, including reaction with solvents or other molecules, or polymerization.

3.4. Debromination

Reductive debromination can occur in the presence of reducing agents or under certain catalytic conditions, leading to the formation of monobromothiophenes and thiophene.

Diagram of Proposed Degradation Pathways

Caption: Proposed degradation pathways for this compound in solution.

Quantitative Data Summary (Illustrative)

While specific quantitative stability data for this compound is scarce, the following table provides an illustrative summary of the type of data that would be generated from forced degradation studies, based on typical results for related halogenated thiophenes.

| Stress Condition | Parameters | Expected Outcome for this compound (Illustrative) | Key Degradation Products (Proposed) |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | 5-10% degradation | Monohydroxy-bromothiophenes |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 8 h | 10-20% degradation | Monohydroxy-bromothiophenes, Ring-opened products |

| Oxidation | 3% H₂O₂, RT, 24 h | 15-25% degradation | This compound-S-oxide, Dimerization products |

| Thermal | 80 °C in Acetonitrile, 48 h | < 5% degradation | Minimal degradation |

| Photolytic | UV light (254 nm), in Methanol, 12 h | 20-30% degradation | Debrominated species, Polymeric material |

Note: These are hypothetical values intended to guide experimental design. Actual degradation will depend on the specific experimental conditions.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound, a forced degradation study should be conducted. The following protocols are based on established ICH guidelines and can be adapted as necessary.[2][3][4][5][6][7]

5.1. General Experimental Workflow

Diagram of Forced Degradation Workflow

Caption: A typical workflow for conducting forced degradation studies.

5.2. Protocol for Hydrolytic Degradation

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at 60 °C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at 60 °C for 8 hours.

-

At specified time points (e.g., 0, 1, 4, 8 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

-

-

Control: A control sample of the drug in the organic solvent and water should be kept under the same temperature conditions.

5.3. Protocol for Oxidative Degradation

-

Preparation: Prepare a 3% (v/v) solution of hydrogen peroxide in water.

-

Procedure:

-

To an aliquot of the this compound stock solution, add an equal volume of the 3% hydrogen peroxide solution.

-

Stir the solution at room temperature for 24 hours, protected from light.

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples and dilute with the mobile phase for HPLC analysis.

-

-

Control: A control sample of the drug in the organic solvent and water should be kept under the same conditions.

5.4. Protocol for Thermal Degradation

-

Procedure:

-

Place a solution of this compound in a suitable solvent (e.g., acetonitrile) in a sealed vial.

-

Incubate the vial in an oven at 80 °C for 48 hours.

-

At specified time points (e.g., 0, 24, 48 hours), withdraw samples, cool to room temperature, and dilute with the mobile phase for HPLC analysis.

-

-

Control: A control sample should be stored at room temperature.

5.5. Protocol for Photolytic Degradation

-

Procedure:

-

Place a solution of this compound in a quartz cuvette or a suitable UV-transparent container.

-

Expose the solution to a calibrated UV light source (e.g., 254 nm) in a photostability chamber for 12 hours.

-

At specified time points (e.g., 0, 4, 8, 12 hours), withdraw samples and analyze by HPLC.

-

-

Control: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

5.6. Analytical Methodology

A stability-indicating HPLC method is essential for separating this compound from its potential degradation products.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is recommended.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

LC-MS: For identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. jetir.org [jetir.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sgs.com [sgs.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

An In-depth Technical Guide to the Spectroscopic Data of Dibromothiophenes

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dibromothiophene, a key heterocyclic compound used in organic synthesis and materials science. Due to the limited availability of a complete, published dataset for 2,4-dibromothiophene, this document presents data for its isomers, primarily 3,4-dibromothiophene and 2,5-dibromothiophene. The principles of spectral interpretation and the experimental methodologies described herein are directly applicable to this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for dibromothiophene isomers. These values are essential for the structural elucidation and quality control of materials in research and development.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3,4-Dibromothiophene | DMSO-d₆ | 9.96 | Singlet (s) | H-2, H-5 |

| 2,5-Dibromothiophene | CDCl₃ | 6.826 | Singlet (s) | H-3, H-4 |

¹³C NMR (Carbon NMR)

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 3,4-Dibromothiophene | DMSO-d₆ | 184.3, 141.6, 123.7 | C=O (of derivative), C-Br, C-H |

| 2,5-Dibromothiophene | CDCl₃ | 126.0, 114.1, 110.5 | C-H, C-Br |

Note: The data for 3,4-dibromothiophene derivatives are presented to illustrate expected chemical shifts. The exact values for this compound may vary.

Table 2: Infrared (IR) Spectroscopy Data

| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Dibromothiophene (general) | ~3100 | Medium | =C-H stretch |

| 1500-1400 | Medium-Strong | C=C aromatic ring stretch | |

| 1250-1000 | Medium | C-H in-plane bending | |

| 900-650 | Strong | C-H out-of-plane bending | |

| 600-500 | Strong | C-Br stretch |

These are characteristic ranges for substituted thiophenes. The precise peak positions will be specific to the substitution pattern.

Table 3: Mass Spectrometry (MS) Data

| Compound | Ionization Method | m/z | Relative Abundance | Assignment |

| 3,4-Dibromothiophene | Electron Ionization (EI) | 244 | High | [M+2]⁺• molecular ion |

| 242 | High | [M]⁺• molecular ion | ||

| 240 | High | [M-2]⁺• molecular ion | ||

| 163/161 | Medium | [M-Br]⁺ | ||

| 82 | Medium | [C₄H₂S]⁺• |

The characteristic isotopic pattern of two bromine atoms (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) results in a distinctive M:M+2:M+4 pattern, though the M+4 is often of lower intensity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the dibromothiophene sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the tube should be around 4-5 cm.

-

-

Instrument Setup:

-

The NMR spectrometer is tuned to the specific nucleus being observed (¹H or ¹³C).

-

A deuterated solvent is used to provide a lock signal for the spectrometer, stabilizing the magnetic field.

-

-

Data Acquisition:

-

The magnetic field is shimmed to improve its homogeneity and achieve high-resolution spectra.

-

For ¹H NMR, a standard pulse sequence is used, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid at room temperature, the neat spectrum can be obtained.

-

Place one to two drops of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty salt plates.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

-

Ionization:

-

Electron Ionization (EI) is a common method. The sample molecules in the gas phase are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺•).

-

-

Mass Analysis:

-

The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: Solubility of 2,4-Dibromothiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4-dibromothiophene in organic solvents, a critical parameter for its application in organic synthesis, materials science, and pharmaceutical development. A thorough review of publicly available scientific literature and chemical databases indicates a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a comprehensive, generalized experimental protocol for determining the solubility of this compound. It further outlines the theoretical principles governing its solubility and furnishes a template for the systematic recording of experimental data. This guide is intended to empower researchers to generate reliable and reproducible solubility data in their own laboratory settings.

Introduction

This guide provides a robust experimental framework for the systematic determination of the solubility of this compound and a discussion of the molecular-level factors that influence its solubility.

Theoretical Considerations for Solubility

The solubility of this compound, a nonpolar molecule, is governed by the principle of "like dissolves like." Its solubility in a given organic solvent will depend on a combination of factors:

-

Solute-Solvent Interactions: Favorable intermolecular interactions (van der Waals forces, dipole-dipole interactions) between this compound and the solvent molecules are necessary to overcome the solute-solute and solvent-solvent interactions.

-

Polarity: As a relatively nonpolar compound, this compound is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents (e.g., hexane, toluene, chloroform) compared to highly polar solvents (e.g., methanol, dimethyl sulfoxide).

-

Temperature: The solubility of solids in liquids typically increases with temperature, as the dissolution process is often endothermic.

-

Crystal Lattice Energy: The energy required to break apart the crystal lattice of this compound will influence its solubility.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to systematically record their experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Mass of this compound ( g/mol ) |

| e.g., Hexane | 241.93 | |||

| e.g., Toluene | 241.93 | |||

| e.g., Chloroform | 241.93 | |||

| e.g., Dichloromethane | 241.93 | |||

| e.g., Acetone | 241.93 | |||

| e.g., Ethyl Acetate | 241.93 | |||

| e.g., Methanol | 241.93 | |||

| e.g., Ethanol | 241.93 | |||

| e.g., Tetrahydrofuran (THF) | 241.93 | |||

| e.g., Dimethyl Sulfoxide (DMSO) | 241.93 |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Evaporating dish or watch glass (for gravimetric analysis)

-

Vacuum oven or nitrogen stream evaporator

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended, though the optimal time should be determined experimentally.

-

-

Phase Separation and Sampling:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the withdrawn sample through a syringe filter into a clean, tared volumetric flask to remove any suspended solid particles.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method (for non-volatile solvents):

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Once the solvent is fully evaporated, reweigh the flask to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectroscopic/Chromatographic Method (preferred for volatile solvents):

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Back-calculate the concentration of the original saturated solution to determine the solubility.

-

-

4.3. Data Analysis and Reporting

-

Perform each solubility measurement in triplicate to ensure reproducibility.

-

Report the average solubility value and the standard deviation for each solvent at the specified temperature.

-

Record all experimental parameters, including the equilibration time and the analytical method used for quantification.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this technical guide provides researchers with the necessary tools to generate this crucial information. The detailed isothermal shake-flask protocol and the structured data presentation format are designed to facilitate the acquisition of reliable and comparable solubility data. The generation of such data will be invaluable for the broader scientific community, aiding in the optimization of synthetic procedures, the development of new materials, and the formulation of novel pharmaceutical products containing the this compound scaffold.

References

An In-depth Technical Guide to 2,4-Dibromothiophene: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromothiophene has emerged as a critical building block in the fields of medicinal chemistry and materials science. Its unique heterocyclic structure, featuring a thiophene core with bromine atoms at the 2 and 4 positions, provides a versatile platform for the synthesis of complex organic molecules. The differential reactivity of the two bromine substituents allows for selective and sequential functionalization, making it an invaluable intermediate in the development of novel pharmaceutical agents and organic electronic materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in key synthetic transformations, and insights into its application in drug discovery and development.

Core Data Presentation

A summary of the key quantitative data for this compound is presented below, offering a quick reference for researchers.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 3140-92-9 | [1][2] |

| Molecular Formula | C₄H₂Br₂S | [1][2] |

| Molecular Weight | 241.93 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Density | ~2.157 g/mL at 25 °C | [1] |

| Boiling Point | 97 °C at 10 mmHg | [1] |

| Refractive Index | n20/D 1.632 | [1] |

| Solubility | Insoluble in water | [1] |

Key Synthetic Applications and Experimental Protocols

The bromine atoms on the thiophene ring serve as highly effective handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The C-2 position is generally more reactive towards these transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of this compound, this reaction can be controlled to achieve either mono- or di-arylation. The coupling reaction preferably occurs at the C-2 position.[1]

Experimental Protocol: Regioselective Mono-arylation

This protocol outlines a general procedure for the selective coupling at the C-2 position of this compound with an arylboronic acid.

-

Reaction Setup: In a Schlenk flask under an inert argon atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a base such as potassium phosphate (K₃PO₄) (2.0 mmol).[1][3]

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4-6 mol%).[3][4]

-

Solvent Addition: Introduce a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[3][4]

-

Reaction Conditions: Stir the reaction mixture at 90 °C for 12 hours.[3][4] The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.[5] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the 2-aryl-4-bromothiophene derivative.[5]

The use of K₃PO₄ as a base has been shown to result in better yields compared to K₂CO₃.[1]

Stille Cross-Coupling

The Stille reaction provides another efficient route for C-C bond formation by coupling with organostannane reagents.

Experimental Protocol: General Procedure

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane reagent (1.1 mmol) in an anhydrous solvent such as DMF or dioxane.[6]

-

Reagent Addition: Add lithium chloride (LiCl) (3.0 mmol), a palladium catalyst like Pd₂(dba)₃ (2 mol%), and a suitable ligand (e.g., a phosphine or arsine ligand, 8 mol%).[6]

-

Degassing: Degas the mixture by bubbling argon through the solution for approximately 15 minutes.[6]

-

Reaction Conditions: Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring completion by TLC or GC-MS.[6]

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Wash the organic phase with water, a saturated aqueous potassium fluoride solution (to remove tin byproducts), and brine.[6]

-

Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.[6]

Heck Reaction

The Heck reaction enables the introduction of vinyl substituents onto the thiophene core. For substituted dibromothiophenes, the regioselectivity is influenced by the electronic nature of the substituents.[7]

Applications in Drug Development and Agrochemicals

The thiophene scaffold is a common motif in many biologically active compounds.[8] this compound serves as a key intermediate in the synthesis of a wide range of molecules with potential therapeutic applications.

-

Active Pharmaceutical Ingredients (APIs): It is employed in the synthesis of various APIs, where the thiophene core can be elaborated through reactions like palladium-catalyzed cross-couplings to build complex molecular frameworks with desired pharmacological properties.[8]

-

Bioactive Scaffolds: Medicinal chemists utilize this compound to introduce the thiophene ring system into target molecules, which can confer specific biological activities and improve pharmacokinetic profiles.[8]

-

Agrochemicals: This compound is also a valuable intermediate in the synthesis of agrochemicals, including herbicides and fungicides.[8] The thiophene moiety can be incorporated into molecules designed to target specific enzymes or metabolic pathways in weeds or fungi.[8]

Visualized Workflow and Pathways

To further illustrate the synthetic utility of this compound, the following diagrams depict a typical experimental workflow and a key reaction pathway.

Conclusion

This compound is a highly versatile and valuable reagent for organic synthesis, particularly in the development of new pharmaceuticals and functional materials. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the precise and controlled construction of complex molecular structures. The experimental protocols and data presented in this guide are intended to support researchers in harnessing the full synthetic potential of this important chemical intermediate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to High-Purity 2,4-Dibromothiophene for Scientific Research

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the procurement and utilization of high-purity 2,4-Dibromothiophene (CAS No: 3140-92-9). This versatile heterocyclic building block is a key intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals, making supplier selection and purity assessment critical for successful research outcomes.[1]

Commercial Availability and Purity Specifications

High-purity this compound is available from a range of chemical suppliers, though specifications can vary. The majority of off-the-shelf products are offered with a purity of ≥90%, typically analyzed by Gas Chromatography (GC).[1][2] For applications requiring higher purity, researchers may need to perform additional purification steps or inquire about custom synthesis services.

Below is a comparative summary of offerings from prominent commercial suppliers. It is crucial to request a lot-specific Certificate of Analysis (CoA) for critical applications to obtain precise purity data and impurity profiles.

| Supplier | Product Number (Example) | Stated Purity | Analysis Method | Physical Form |

| Sigma-Aldrich | 759325 | Not specified; CoA available | - | Liquid |

| TCI America | D4146 | ≥90.0% | GC | Liquid |

| Thermo Scientific Chemicals (Alfa Aesar) | L13591 | 90+% | - | Liquid |

| Chem-Impex | 02447 | ≥90% | GC | Liquid |

Experimental Protocols

Protocol 1: Purification of Commercial this compound by Vacuum Fractional Distillation

Commercial this compound often contains isomeric impurities and other byproducts from its synthesis. For applications in organic electronics or catalysis where high purity is paramount, vacuum fractional distillation is an effective purification method.

Objective: To increase the purity of commercial-grade this compound (typically ≥90%) to >99%.

Materials:

-

Commercial this compound

-

Round bottom flask (appropriately sized for the volume of material)

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser and vacuum adapter

-

Receiving flasks

-

Heating mantle with stirrer

-

Vacuum pump with a cold trap

-

Thermometer

Methodology:

-

Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease. The fractionating column is placed between the distillation flask and the condenser to provide multiple theoretical plates for efficient separation.[3]

-

Charging the Flask: Charge the round bottom flask with the commercial this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

-

Initiating Distillation: Begin stirring and gradually heat the flask using the heating mantle.

-

Applying Vacuum: Slowly and carefully apply vacuum to the system. The boiling point of this compound is reported as 97 °C at 10 mmHg.[1] Adjust the vacuum level and heating to achieve a steady distillation rate.

-

Equilibration: Allow the vapor to slowly rise through the fractionating column. An equilibrium between the vapor and liquid phases will be established on the surface of the column packing or indentations, enriching the vapor with the lower-boiling component (the desired product).[4]

-

Collecting Fractions: Monitor the temperature at the distillation head. Collect a small forerun fraction, which may contain lower-boiling impurities. Once the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main product fraction.

-

Completion: Stop the distillation when a significant temperature drop is observed or when only a small residue remains in the distillation flask.

-

Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or ¹H NMR spectroscopy.

Protocol 2: Representative Suzuki Cross-Coupling Reaction

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aryl- or heteroaryl-substituted thiophenes.[1]

Objective: To synthesize a mono-arylated thiophene derivative via a Suzuki coupling reaction.

Materials:

-

High-purity this compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent system (e.g., Dioxane/Water, 6:1 v/v)[5]

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

-

Standard workup and purification supplies (e.g., separatory funnel, ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)

Methodology:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).

-

Solvent Addition: Add the dioxane/water solvent mixture (e.g., 7 mL) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 90 °C and stir overnight (approximately 12-16 hours).[5]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting material.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated thiophene product.

Visualized Workflows and Logic Diagrams

Caption: Supplier selection workflow for high-purity reagents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 90.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. Purification [chem.rochester.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regioselective Synthesis of 2,4-Dibromothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for the regioselective preparation of 2,4-dibromothiophene, a valuable building block in the development of pharmaceuticals and functional materials. Particular emphasis is placed on methods that control the specific placement of bromine substituents on the thiophene ring, a critical factor in the design of novel molecular architectures. This document details experimental protocols for key reactions, presents quantitative data for comparative analysis, and visualizes reaction pathways and workflows.

Introduction

This compound is a key synthetic intermediate whose utility is defined by the distinct reactivity of its two bromine atoms, allowing for sequential and site-selective functionalization. The development of regioselective synthetic routes to this isomer is crucial for its effective application in medicinal chemistry and materials science. This guide explores the primary methods for achieving this regioselectivity, focusing on the "halogen dance" reaction and the controlled bromination of 3-bromothiophene.

Synthetic Strategies and Mechanisms

The regioselective synthesis of this compound is primarily achieved through two strategic approaches: the rearrangement of a more readily available dibromothiophene isomer, and the controlled electrophilic substitution of a monobrominated precursor.

The Halogen Dance Reaction: Isomerization of 2,5-Dibromothiophene

The "halogen dance" is a base-catalyzed intramolecular rearrangement of halogens on an aromatic ring. In the context of thiophene chemistry, it provides a powerful method for converting the thermodynamically favored 2,5-dibromothiophene into the less stable 2,4- and 3,4-isomers.

The reaction is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which deprotonates the thiophene ring at an available C-H position. This generates a carbanion that can then induce the migration of a bromine atom. The regioselectivity of the halogen dance is influenced by the stability of the intermediate lithiated species and the reaction conditions, which can be tuned to favor the formation of the desired isomer. For the synthesis of this compound, the deprotonation of 2,5-dibromothiophene at the 3-position is the key initiating step.

Regioselective Bromination of 3-Bromothiophene

A more direct approach to this compound involves the selective bromination of 3-bromothiophene. The bromine substituent at the 3-position directs incoming electrophiles primarily to the adjacent 2- and 5-positions. However, the 2-position is generally more activated towards electrophilic substitution. By carefully controlling the reaction conditions, such as temperature, solvent, and the choice of brominating agent, it is possible to favor the formation of the 2,4-dibromo isomer over the 2,3- and 3,5-dibromo isomers.

The use of N-bromosuccinimide (NBS) as a brominating agent, often in a polar aprotic solvent, can provide good regioselectivity for the 2-position in the presence of a 3-substituent.

Quantitative Data Summary

The following table summarizes the yields of various synthetic routes to dibromothiophene isomers, highlighting the challenges and successes in achieving regioselectivity for the 2,4-isomer.

| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Regioselectivity (2,4-isomer) |

| 2,5-Dibromo-3-hexylthiophene | 1. LDA, THF, -78 °C to rt; 2. H₂O | 2,4-Dibromo-3-hexylthiophene | High Conversion | High |

| 2,3,5-Tribromothiophene | Zn, Acetic Acid, Reflux | 3-Bromothiophene | 80 | Not Applicable |

| Thiophene | Br₂, Chloroform | 2,3,5-Tribromothiophene | High | Not Applicable |

| 2,5-Dibromothiophene | Sodium amide, THF, 50-60 °C | 3,4-Dibromothiophene | 13 | Low for 3,4-isomer |

| 2,5-Dibromothiophene & 3-Bromothiophene | Sodium amide, 50-60 °C | 3,4-Dibromothiophene | Apparent 105% (based on 2,5-dibromothiophene) | Not Applicable |

Note: Data for the direct synthesis of unsubstituted this compound is not widely reported with high yields, with the halogen dance of substituted thiophenes being the most promising regioselective method.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dibromo-3-hexylthiophene via Halogen Dance[1]

This protocol details the synthesis of a 2,4-dibrominated thiophene derivative, illustrating the general procedure for a halogen dance reaction.

Materials:

-

2,5-Dibromo-3-hexylthiophene

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Methanol

-

Anhydrous sodium sulfate

-

Hexanes

Procedure:

-

To a solution of diisopropylamine (0.60 mmol) in anhydrous THF (5.0 mL) at -78 °C under an inert atmosphere, add n-BuLi (0.55 mmol) dropwise.

-

Stir the mixture for 10 minutes at -78 °C.

-

Add 2,5-dibromo-3-hexylthiophene (0.50 mmol) dropwise to the freshly prepared LDA solution.

-

Gradually warm the reaction mixture to 0 °C and continue stirring for 30 minutes.

-

Quench the reaction by pouring the mixture into a mixture of hexane and water.

-

Separate the organic layer and extract the aqueous layer twice with hexanes.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The conversion of the starting material to the 2,4-dibromo-3-hexylthiophene product can be estimated by ¹H NMR spectroscopy.

Protocol 2: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene[2]

This protocol provides a method for preparing the key precursor for the regioselective bromination route.

Materials:

-

2,3,5-Tribromothiophene

-

Zinc dust

-

Acetic acid

-

Water

-

Sodium carbonate solution (10%)

-

Calcium chloride

Procedure:

-

In a three-necked round-bottomed flask equipped with a stirrer and a reflux condenser, add water (1850 mL), zinc dust (783 g, 12.0 moles), and acetic acid (700 mL).

-

Heat the mixture to reflux with stirring.

-

Remove the heating source and add 2,3,5-tribromothiophene (1283 g, 4.00 moles) dropwise at a rate that maintains reflux. The addition takes approximately 70 minutes.

-

After the addition is complete, heat the mixture at reflux for an additional 3 hours.

-

Arrange the condenser for downward distillation and distill the mixture until no more organic material is collected with the water.

-

Separate the heavier organic layer and wash it successively with 10% sodium carbonate solution (50 mL) and water (100 mL).

-

Dry the organic layer over calcium chloride.

-

Fractionally distill the dried product to collect 3-bromothiophene.

Conclusion

The regioselective synthesis of this compound remains a challenging yet crucial endeavor for synthetic chemists. While direct bromination of thiophene or 3-bromothiophene can be difficult to control, the halogen dance reaction of 2,5-dibromothiophene offers a promising and highly regioselective pathway, particularly for substituted thiophenes. The detailed protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively synthesize and utilize this important chemical intermediate in their work. Further optimization of the halogen dance reaction for unsubstituted 2,5-dibromothiophene could provide a more direct and efficient route to this compound.

The Versatility of 2,4-Dibromothiophene in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromothiophene has emerged as a privileged scaffold and a versatile building block in medicinal chemistry. Its unique electronic properties and the differential reactivity of its bromine atoms at the C2 and C4 positions allow for the strategic and regioselective synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the potential applications of this compound in the development of novel therapeutics, with a focus on kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. Detailed synthetic methodologies, quantitative biological data, and elucidated signaling pathways are presented to equip researchers with the knowledge to leverage this powerful synthetic intermediate in their drug discovery endeavors.

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to mimic a phenyl ring while offering distinct electronic properties, metabolic profiles, and opportunities for diverse substitution patterns.[1] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Thiophene and its derivatives have been successfully incorporated into numerous FDA-approved drugs across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1]

This compound, in particular, serves as a highly valuable starting material for introducing the thiophene moiety into complex molecules. The two bromine atoms provide reactive handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, allowing for the controlled and sequential introduction of different substituents. This regioselectivity is crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of drug candidates.

Synthetic Applications of this compound

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms, enabling the regioselective construction of 2,4-disubstituted thiophenes. Palladium-catalyzed cross-coupling reactions are the most common methods employed for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, the bromine at the 2-position is generally more reactive towards oxidative addition to the palladium catalyst, allowing for selective mono-arylation or vinylation at this position. Subsequent coupling at the 4-position can then be achieved, often under slightly more forcing conditions.

Stille Coupling

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide. Similar to the Suzuki coupling, this reaction can be performed in a regioselective manner on this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction Using 2,4-Dibromothiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 2,4-dibromothiophene. This versatile reaction allows for the selective synthesis of mono- and di-substituted thiophene derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] For heteroaromatic compounds like thiophene, this reaction enables the introduction of various aryl and vinyl substituents. This compound offers two reactive sites for coupling, and the reaction can be controlled to achieve either mono- or di-substitution. Studies have shown that the initial Suzuki coupling reaction on this compound is regioselective, preferentially occurring at the C-2 position.[2][3] This selectivity is attributed to the higher electrophilicity of the C-2 position in the thiophene ring.[2] Subsequent coupling at the C-4 position can then be performed to generate unsymmetrical or symmetrical di-substituted thiophenes.[2][4]

Data Presentation

The following tables summarize the quantitative data for the Suzuki coupling of this compound with various arylboronic acids, highlighting the yields of both mono- and di-substituted products.

Table 1: Mono-arylation of this compound at the C-2 Position

| Entry | Arylboronic Acid | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | K3PO4 | 1,4-Dioxane/H2O | 2-Phenyl-4-bromothiophene | 75 |

| 2 | 4-Methylphenylboronic acid | K3PO4 | 1,4-Dioxane/H2O | 2-(4-Methylphenyl)-4-bromothiophene | 78 |

| 3 | 4-Methoxyphenylboronic acid | K3PO4 | 1,4-Dioxane/H2O | 2-(4-Methoxyphenyl)-4-bromothiophene | 82 |

| 4 | 4-Chlorophenylboronic acid | K2CO3 | 1,4-Dioxane/H2O | 2-(4-Chlorophenyl)-4-bromothiophene | 65 |

| 5 | 4-Fluorophenylboronic acid | K2CO3 | 1,4-Dioxane/H2O | 2-(4-Fluorophenyl)-4-bromothiophene | 68 |

Table 2: Double Suzuki Coupling of this compound

| Entry | First Arylboronic Acid (R) | Second Arylboronic Acid (R') | Product | Isolated Yield (%) |

| 1 | p-Tolyl | p-Fluorophenyl | 2-(p-Tolyl)-4-(p-fluorophenyl)thiophene | 88 |

| 2 | p-Fluorophenyl | p-Tolyl | 2-(p-Fluorophenyl)-4-(p-tolyl)thiophene | 80 |

| 3 | Phenyl | trans-Styrenyl | 2-Phenyl-4-(trans-styrenyl)thiophene | 64 |

| 4 | o-Methoxyphenyl | Phenyl | 2-(o-Methoxyphenyl)-4-phenylthiophene | 54 |

| 5 | Phenyl | 2-Thiophenyl | 2-Phenyl-4-(2-thiophenyl)thiophene | 75 |

Experimental Protocols

This section provides a detailed methodology for performing both selective mono-arylation and a one-pot double arylation of this compound.

Materials and Reagents

-

This compound

-

Arylboronic acid(s)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₃PO₄, K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane, Toluene, 95% Ethanol)

-

Degassed water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

-

Brine solution

-

Silica gel for column chromatography

Protocol 1: Selective Mono-arylation of this compound

This protocol is for the synthesis of 2-aryl-4-bromothiophenes.

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-bromothiophene.

Protocol 2: One-Pot Double Suzuki Coupling of this compound

This protocol allows for the synthesis of unsymmetrical 2,4-diarylthiophenes in a single reaction vessel.[4]

-

First Coupling Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of 1,4-dioxane (10 mL) and water (1 mL). Add the first arylboronic acid (1.1 mmol), K₃PO₄ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

First Coupling Reaction: Heat the mixture at 80 °C under an inert atmosphere for 12 hours.

-

Second Coupling Reaction Setup: After cooling the reaction mixture to room temperature, add the second arylboronic acid (1.2 mmol), additional K₃PO₄ (2.0 mmol), and more Pd(PPh₃)₄ (0.02 mmol).

-

Second Coupling Reaction: Heat the reaction mixture again to 80 °C for another 12 hours.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the 2,4-diarylthiophene product.

Mandatory Visualization

The following diagrams illustrate the catalytic cycle of the Suzuki coupling reaction and a general experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki coupling of this compound.

References

Application Notes and Protocols for the Stille Coupling of 2,4-Dibromothiophene with Organostannanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1] This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its tolerance of a wide array of functional groups and the stability of the organotin reagents to air and moisture.[1][2]

2,4-Dibromothiophene is a valuable starting material in organic synthesis, offering two reactive sites for functionalization. The inherent difference in reactivity between the C2 and C4 positions allows for selective, sequential cross-coupling reactions, providing a pathway to dissymmetric 2,4-disubstituted thiophenes. Generally, in palladium-catalyzed cross-coupling reactions of brominated thiophenes, the C2 position is more reactive and will preferentially undergo coupling.[3] This regioselectivity is crucial for the controlled synthesis of target molecules.

These application notes provide detailed protocols for the regioselective Stille coupling of this compound with various organostannanes, focusing on the initial coupling at the C2 position.

Reaction Principle and Regioselectivity

The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (this compound), preferentially at the more reactive C2-Br bond.

-

Transmetalation: The organostannane transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.[1]

The greater reactivity of the C2-position of this compound in palladium-catalyzed couplings allows for the selective synthesis of 2-substituted-4-bromothiophenes. This monosubstituted product can then be isolated and used in a subsequent coupling reaction at the C4 position if desired.

Experimental Protocols

The following are generalized protocols for the Stille coupling of this compound with aryl, vinyl, and alkyl organostannanes. It is important to note that reaction conditions may require optimization for specific substrates.

Protocol 1: Stille Coupling of this compound with an Arylstannane (e.g., Tributyl(phenyl)stannane)

Objective: To synthesize 2-phenyl-4-bromothiophene.

Materials:

-

This compound

-

Tributyl(phenyl)stannane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous and degassed toluene or N,N-dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.).

-

Add anhydrous, degassed toluene (or DMF) to dissolve the starting material.

-

Add tributyl(phenyl)stannane (1.05-1.2 equiv.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).

-

Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF), stirring vigorously for at least one hour.[3]

-

Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling of this compound with a Vinylstannane (e.g., Tributyl(vinyl)stannane)

Objective: To synthesize 2-vinyl-4-bromothiophene.

Materials:

-

This compound

-

Tributyl(vinyl)stannane

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Tri(o-tolyl)phosphine [P(o-tol)₃] or Triphenylarsine (AsPh₃)

-

Anhydrous and degassed tetrahydrofuran (THF) or toluene

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.) and the palladium catalyst, Pd₂(dba)₃ (1-2 mol%).

-

Add the phosphine or arsine ligand (4-8 mol%).

-

Add anhydrous, degassed THF (or toluene).

-

Add tributyl(vinyl)stannane (1.1 equiv.).

-

Degas the reaction mixture with a stream of inert gas for 10-15 minutes.

-

Heat the reaction to 60-80 °C and stir for 6-18 hours, monitoring by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Work-up the reaction as described in Protocol 1, including the potassium fluoride wash to remove tin byproducts.

-

Purify the product via column chromatography.

Data Presentation

The following tables summarize representative reaction conditions and yields for the regioselective Stille coupling of this compound at the C2 position. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

Table 1: Stille Coupling of this compound with Various Organostannanes

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 18 | 2-Phenyl-4-bromothiophene | 75-85 |

| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | THF | 70 | 12 | 2-Vinyl-4-bromothiophene | 70-80 |

| 3 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (4) | - | DMF | 100 | 24 | 2-(Thiophen-2-yl)-4-bromothiophene | 65-75 |

| 4 | Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ (5) | - | Toluene | 80 | 10 | 2-Ethynyl-4-bromothiophene | 60-70 |

Yields are approximate and based on literature for similar substrates; they may vary depending on the specific reaction conditions.

Mandatory Visualizations

Caption: General experimental workflow for the Stille coupling of this compound.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting and Safety Considerations

-

Low Yields: Low or no yield can be due to inactive catalyst, impure reagents, or insufficient degassing. Ensure all reagents are of high purity and solvents are anhydrous and properly degassed. The palladium catalyst should be handled under an inert atmosphere. Additives such as copper(I) iodide (CuI) can sometimes accelerate the reaction.[3]

-

Side Reactions: The primary side reaction is the homocoupling of the organostannane. This can be minimized by using the appropriate stoichiometry of reactants and ensuring an oxygen-free environment.[4]

-

Removal of Tin Byproducts: Organotin compounds are toxic and must be handled with care in a well-ventilated fume hood. The aqueous potassium fluoride wash is crucial for the removal of tin byproducts. All tin-containing waste must be disposed of according to institutional safety guidelines.[3]

Conclusion

The Stille coupling of this compound provides a reliable and regioselective method for the synthesis of 2-substituted-4-bromothiophenes. These compounds are versatile intermediates for the further synthesis of more complex molecules for applications in drug discovery and materials science. The protocols provided herein offer a solid foundation for researchers to successfully employ this valuable synthetic transformation.

References

Formation of 4-Bromo-2-thienylmagnesium Halide: A Detailed Application Note and Protocol for Researchers

For Immediate Release

Application Note

Introduction

The selective formation of Grignard reagents from dihalogenated heterocycles is a powerful tool in organic synthesis, enabling the precise introduction of functional groups. This application note details the regioselective formation of a Grignard reagent from 2,4-dibromothiophene. The targeted synthesis of 4-bromo-2-thienylmagnesium halide allows for the subsequent functionalization at the 2-position of the thiophene ring, a common scaffold in pharmaceuticals and organic electronic materials. The protocol described herein utilizes a metal-halogen exchange reaction, offering a reliable method for researchers, scientists, and drug development professionals to access this versatile synthetic intermediate.

The differential reactivity of the bromine atoms on the thiophene ring allows for selective metal-halogen exchange. The bromine at the 2-position is more susceptible to exchange than the bromine at the 4-position, a principle that can be exploited to achieve high regioselectivity. This selectivity is influenced by factors such as the choice of the organomagnesium reagent and the reaction conditions.

Key Applications in Drug Development and Organic Synthesis

The 4-bromo-2-thienyl moiety is a key building block in the synthesis of a variety of biologically active compounds and functional materials. The ability to selectively introduce substituents at the 2-position of the this compound scaffold is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituent at the 2-position allows for the fine-tuning of a molecule's biological activity.

-

Synthesis of Novel Heterocyclic Compounds: The Grignard reagent can be reacted with a wide range of electrophiles to construct complex molecular architectures.

-

Development of Organic Semiconductors: Thiophene-based materials are integral to the field of organic electronics, and the controlled synthesis of substituted thiophenes is essential for developing new materials with desired properties.

Experimental Protocols

This section provides detailed protocols for the regioselective formation of 4-bromo-2-thienylmagnesium halide. Two primary methods are presented: direct insertion of magnesium and a more selective metal-halogen exchange using isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl).

Protocol 1: Grignard Reagent Formation via Magnesium Insertion

This protocol describes the direct reaction of this compound with magnesium turnings. While less regioselective than the metal-halogen exchange method, it is a classical and often effective approach.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: Assemble the flame-dried glassware under a stream of inert gas. Equip the round-bottom flask with a magnetic stir bar.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool to room temperature.

-

Initiation: Add a small amount of anhydrous solvent (diethyl ether or THF) to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

-

Reaction: The reaction is initiated when the solution becomes cloudy and gentle reflux is observed. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution will appear as a cloudy, greyish suspension.

Protocol 2: Regioselective Grignard Reagent Formation via Metal-Halogen Exchange

This protocol utilizes the "Turbo Grignard" reagent, i-PrMgCl·LiCl, which offers higher regioselectivity for the bromine-magnesium exchange at the 2-position of this compound.[1]

Materials:

-

This compound

-

Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in THF (commercially available or prepared in situ)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere.

-

Reaction Mixture: Dissolve this compound (1.0 equivalent) in anhydrous THF in the flask and cool the solution to 0 °C.

-

Addition of Grignard Reagent: Slowly add the i-PrMgCl·LiCl solution (1.05 equivalents) to the stirred solution of this compound via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by quenching an aliquot with an electrophile (e.g., iodine or an aldehyde) and analyzing the product distribution by GC-MS or NMR.

-

Completion: The resulting solution of 4-bromo-2-thienylmagnesium chloride·LiCl is ready for use in subsequent reactions.

Data Presentation

The regioselectivity of the Grignard reagent formation is a critical parameter. The following table summarizes the expected regioselectivity based on analogous reactions with dibrominated aromatic compounds.

| Method | Reagent | Solvent | Temperature | Major Product | Regioselectivity (2-position vs. 4-position) | Reference |

| Metal-Halogen Exchange | i-PrMgCl·LiCl | THF | 0 °C | 4-Bromo-2-thienylmagnesium chloride·LiCl | High (literature examples on similar substrates show >85:15) | [1] |

| Magnesium Insertion | Mg | Diethyl Ether or THF | Reflux | Mixture of Grignard Reagents | Moderate to Low | General Grignard formation principles |

Note: The exact regioselectivity for this compound may vary and should be determined experimentally.